1-(Prop-2-yn-1-yl)azepane
Overview
Description
“1-(Prop-2-yn-1-yl)azepane” is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR, NMR (1H and 13C), and HRMS . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Chemical reactions involving “this compound” or similar compounds have been studied. For example, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 0.896±0.06 g/cm3 and a predicted boiling point of 182.6±23.0 °C .Scientific Research Applications
1. Azepane Isomers in Designer Drugs
Research by Nakajima et al. (2012) in Forensic Toxicology involved the analysis of azepane isomers in designer drugs. They identified benzoylindole and azepane isomers of AM-2233 and AM-1220, highlighting the use of 1-(Prop-2-yn-1-yl)azepane in the context of unregulated drug substances in the Tokyo area. This research contributes to the understanding of the chemical composition of such substances (Nakajima et al., 2012).
2. Synthesis of Functionalized Compounds
Dolfen et al. (2014) in Chemistry reported the synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from 1-tosyl-2-(trifluoromethyl)aziridine. This work demonstrated the application of azepane in the synthesis of various functionalized compounds, showcasing its versatility in chemical synthesis (Dolfen et al., 2014).
3. Conformational Energetics Studies
Freitas et al. (2014) conducted a study on azepan and azepan-1-ylacetonitrile, focusing on computational and experimental thermochemical analyses. This research in The Journal of Organic Chemistry provides insights into the conformational energetics of azepane derivatives, important for understanding their chemical behavior (Freitas et al., 2014).
4. Inhibition of Protein Kinase B
Breitenlechner et al. (2004) explored azepane derivatives as inhibitors of protein kinase B (PKB-alpha) in their study published in the Journal of Medicinal Chemistry. This research is significant in the context of drug discovery, particularly for targeting specific enzymes (Breitenlechner et al., 2004).
5. Synthesis of Novel Azepanes
Wojaczyńska et al. (2012) in Tetrahedron reported the synthesis of novel chiral-bridged azepanes. Their work demonstrates the potential of azepane in creating structurally diverse and stereochemically interesting compounds (Wojaczyńska et al., 2012).
6. Azepanium Ionic Liquids
Belhocine et al. (2011) in Green Chemistry synthesized a new family of room temperature ionic liquids using azepane. This research highlights the application of azepane in the development of new materials with potential industrial applications (Belhocine et al., 2011).
7. Crystal Structure Analysis
Pradeep et al. (2014) conducted a study on the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, adding to the structural understanding of azepane compounds. This research in Acta Crystallographica Section E contributes to the knowledge of molecular structures involving azepane (Pradeep et al., 2014).
8. Gold-Catalyzed Synthesis of Azepanes
Morita et al. (2016) in Synlett reported a gold-catalyzed synthesis of azepanes. This research provides a novel method for the synthesis of azepane derivatives using gold catalysts, showcasing the chemical reactivity and synthetic utility of azepane (Morita et al., 2016).
Mechanism of Action
Target of Action
It’s known that propargylamines, a class of compounds to which 1-(prop-2-yn-1-yl)azepane belongs, have many pharmaceutical and biological properties .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. For instance, in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Future Directions
Future research could focus on further exploring the synthesis, reactions, and potential applications of “1-(Prop-2-yn-1-yl)azepane” and similar compounds. For instance, the title compound is a useful synthon in Sonogashira cross-coupling reactions . Further studies could also investigate the potential biological activities of these compounds, given the broad spectrum of biological activity exhibited by derivatives of [1,3]thiazolo- and 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole .
Biochemical Analysis
Biochemical Properties
It is known that propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .
Cellular Effects
Propargyl compounds, such as 1-(Prop-2-yn-1-yl)azepane, have shown cytotoxic activity. For instance, a study found that propargyl compounds exhibited cytotoxic activity against HepG2, LU-1, and Hela cell lines .
Molecular Mechanism
A related study on N-alkyl-N-(prop-2-yn-1-yl)anilines revealed that both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Temporal Effects in Laboratory Settings
It is known that propargyl compounds can undergo various reactions under mild conditions .
Metabolic Pathways
Propargyl compounds are known to be involved in various organic synthesis processes .
Properties
IUPAC Name |
1-prop-2-ynylazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDDMEFVIIIJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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